N-phenyl-3-pyrrolidin-1-ylpropanamide
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Overview
Description
N-phenyl-3-pyrrolidin-1-ylpropanamide is a chemical compound that belongs to the class of amides It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a phenyl group and a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-pyrrolidin-1-ylpropanamide typically involves the reaction of a pyrrolidine derivative with a phenyl-substituted acyl chloride. One common method is the acylation of N-phenylpyrrolidine with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-pyrrolidin-1-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-phenyl-3-pyrrolidin-1-ylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-phenyl-3-pyrrolidin-1-ylpropanamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl group may enhance the compound’s binding affinity to these targets, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
N-phenylpyrrolidine: Lacks the propanamide chain but shares the phenyl-pyrrolidine structure.
3-pyrrolidin-1-ylpropanamide: Lacks the phenyl group but contains the pyrrolidine-propanamide structure.
N-phenyl-2-pyrrolidinone: Contains a similar pyrrolidine ring but with a ketone group instead of an amide.
Uniqueness
N-phenyl-3-pyrrolidin-1-ylpropanamide is unique due to the combination of its phenyl, pyrrolidine, and propanamide moieties
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-phenyl-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C13H18N2O/c16-13(8-11-15-9-4-5-10-15)14-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,14,16) |
InChI Key |
SJQSNFRYYVOBRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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